molecular formula C11H15ClF3N3 B1428189 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361111-69-4

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B1428189
CAS No.: 1361111-69-4
M. Wt: 281.7 g/mol
InChI Key: LIHMOAQVESBRKZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a methyl group at the 4-position, a piperidin-4-yl group at the 2-position, and a trifluoromethyl group at the 6-position. The hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylpyrimidine and piperidine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction involving the following:

    • Nitration: The pyrimidine ring is nitrated to introduce a nitro group.

    • Reduction: The nitro group is reduced to an amine.

    • Alkylation: Piperidine is alkylated to introduce the piperidin-4-yl group.

    • Halogenation: The trifluoromethyl group is introduced through halogenation reactions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert functional groups within the molecule.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

  • Coupling Reactions: These reactions can be used to form bonds between the pyrimidine ring and other molecules.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substituting Agents: Halogenating agents like N-bromosuccinimide (NBS), trifluoromethylating agents.

  • Coupling Reagents: Palladium catalysts, copper(I) iodide.

Major Products Formed:

  • Oxidized Derivatives: Various oxidized forms of the pyrimidine ring.

  • Reduced Derivatives: Amines, alcohols.

  • Substituted Derivatives: Halogenated or trifluoromethylated compounds.

  • Coupled Products: Linked molecules with the pyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry, due to their wide range of biological activities. Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .

Comparison with Similar Compounds

  • 4-Methyl-2-(piperidin-3-yl)pyrimidine: Similar structure but with a different piperidine isomer.

  • 6-(Trifluoromethyl)pyrimidine derivatives: Compounds with similar trifluoromethyl substitution patterns.

Uniqueness: The presence of both the piperidin-4-yl and trifluoromethyl groups in the same molecule provides unique chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHMOAQVESBRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 2
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 3
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 4
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 5
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 6
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

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